molecular formula C9H13Cl2N3O B2438393 7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride CAS No. 93227-25-9

7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride

Cat. No.: B2438393
CAS No.: 93227-25-9
M. Wt: 250.12
InChI Key: FAPPROQPTAUUJK-UHFFFAOYSA-N
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Description

7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride: is a chemical compound with the molecular formula C9H13Cl2N3O . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The intermediate product is then methylated using dimethyl sulfate or methyl iodide to introduce the methoxy group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes critical for the survival of pathogens. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . In material science, it forms a protective film on metal surfaces, inhibiting corrosion by blocking the interaction between the metal and the corrosive environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1H-benzimidazole-2-methanamine dihydrochloride is unique due to the presence of the methoxy group at the 7-position, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with biological targets and improves its solubility and stability compared to other benzimidazole derivatives .

Properties

IUPAC Name

(4-methoxy-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPPROQPTAUUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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